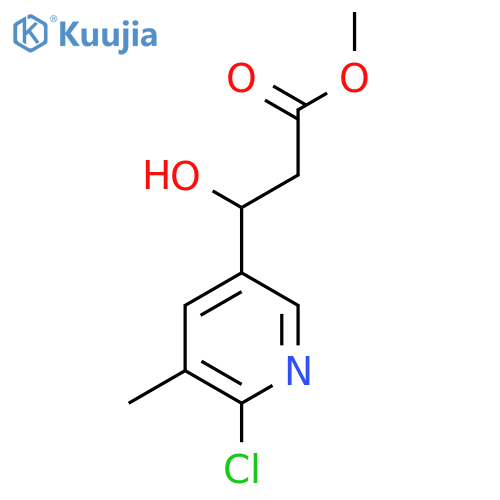Cas no 2229217-12-1 (methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate)

2229217-12-1 structure
商品名:methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
- EN300-1993814
- 2229217-12-1
-
- インチ: 1S/C10H12ClNO3/c1-6-3-7(5-12-10(6)11)8(13)4-9(14)15-2/h3,5,8,13H,4H2,1-2H3
- InChIKey: LVMXFGQJVUWGLJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=C(C=N1)C(CC(=O)OC)O
計算された属性
- せいみつぶんしりょう: 229.0505709g/mol
- どういたいしつりょう: 229.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993814-0.5g |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate |
2229217-12-1 | 0.5g |
$1316.0 | 2023-09-16 | ||
| Enamine | EN300-1993814-5.0g |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate |
2229217-12-1 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1993814-0.25g |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate |
2229217-12-1 | 0.25g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1993814-1.0g |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate |
2229217-12-1 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1993814-0.1g |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate |
2229217-12-1 | 0.1g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1993814-5g |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate |
2229217-12-1 | 5g |
$3977.0 | 2023-09-16 | ||
| Enamine | EN300-1993814-0.05g |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate |
2229217-12-1 | 0.05g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1993814-1g |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate |
2229217-12-1 | 1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1993814-10.0g |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate |
2229217-12-1 | 10g |
$5897.0 | 2023-05-26 | ||
| Enamine | EN300-1993814-2.5g |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate |
2229217-12-1 | 2.5g |
$2688.0 | 2023-09-16 |
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
2229217-12-1 (methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate) 関連製品
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
